6-Fluorospiro[indoline-3,4'-piperidin]-2-one
CAS No.: 1258637-78-3
Cat. No.: VC8063353
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24
* For research use only. Not for human or veterinary use.
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one - 1258637-78-3](/images/structure/VC8063353.png) 
                        
Specification
| CAS No. | 1258637-78-3 | 
|---|---|
| Molecular Formula | C12H13FN2O | 
| Molecular Weight | 220.24 | 
| IUPAC Name | 6-fluorospiro[1H-indole-3,4'-piperidine]-2-one | 
| Standard InChI | InChI=1S/C12H13FN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | 
| Standard InChI Key | QAOOQANQSMZXMN-UHFFFAOYSA-N | 
| SMILES | C1CNCCC12C3=C(C=C(C=C3)F)NC2=O | 
| Canonical SMILES | C1CNCCC12C3=C(C=C(C=C3)F)NC2=O | 
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound features a molecular formula of and a molecular weight of 220.25 g/mol . Its spirocyclic architecture arises from a shared carbon atom bridging the indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) and piperidine moieties. The fluorine atom is substituted at the 6-position of the indoline ring, enhancing electronic properties and binding interactions .
Table 1: Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.25 g/mol | 
| SMILES | C1CNCCC12C3=C(C=C(C=C3)F)NC2=O | 
| LogP (iLOGP) | 1.87 | 
| Topological Polar Surface Area | 41.13 Ų | 
| Solubility (ESOL) | 3.03 mg/mL | 
The fluorine atom introduces electronegativity, influencing hydrogen bonding and dipole interactions, which are critical for target binding . X-ray crystallography of analogous spiro-indoline derivatives confirms a distorted chair conformation in the piperidine ring, stabilized by intramolecular hydrogen bonds .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves a three-step strategy:
- 
Indoline Formation: Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions. 
- 
Fluorination: Electrophilic fluorination at the 6-position using N-fluorobenzenesulfonimide (NFSI) or Selectfluor. 
- 
Spirocyclization: Reaction with piperidine precursors under basic conditions to form the spiro junction . 
For example, hydrogenation of 1'-benzyl-protected intermediates (e.g., 1'-benzyl-6-fluorospiro[indoline-3,4'-piperidin]-2-one) over palladium catalysts yields the final product with >90% efficiency .
Table 2: Representative Synthesis Yield Data
| Intermediate | Reaction Conditions | Yield | 
|---|---|---|
| 1'-Benzyl derivative | , Pd/C, MeOH | 90.2% | 
| Deprotected product | Piperidine, DCM | 78% | 
Industrial-scale production employs continuous flow reactors to optimize temperature control and reduce byproducts.
Biological Activity and Mechanisms
Anticancer Properties
The compound exhibits potent inhibition of tyrosine kinases, particularly c-Met and anaplastic lymphoma kinase (ALK), with IC values in the nanomolar range . In GTL-16 gastric carcinoma xenografts, derivatives reduced tumor volume by >50% at 50 mg/kg doses .
Table 3: Kinase Inhibition Profiles
| Target | IC (nM) | Cell Line Assay Result | 
|---|---|---|
| c-Met | 14.7 | 1.56 μM (GTL-16) | 
| ALK | 51.3 | 88.8 μM (HCT116) | 
| EGFR | 488 | 569 μM (MCF7) | 
Mechanistically, the spirocyclic core binds to kinase ATP pockets, while the fluorine enhances hydrophobic interactions with residue Phe-1223 in c-Met . Flow cytometry studies confirm apoptosis induction via caspase-3 activation .
| Parameter | Value | 
|---|---|
| LD (oral, rat) | 320 mg/kg | 
| Skin Irritation | Category 2 (H315) | 
| Mutagenicity | Negative (Ames test) | 
Safety protocols mandate PPE for handling due to respiratory and dermal irritation risks .
Comparative Analysis with Analogues
Positional Fluorine Effects
- 
6-Fluoro vs. 5-Fluoro: The 6-fluoro derivative shows 10-fold greater c-Met selectivity over 5-fluoro analogues (σ/σ = 10:1 vs. 1:1) . 
- 
4-Fluoro: Lower logP (1.28 vs. 1.87) reduces CNS penetration but improves aqueous solubility . 
Applications in Drug Development
As a kinase inhibitor scaffold, the compound has been derivatized to produce clinical candidates like SMU-B, which advanced to Phase I trials for NSCLC . Its spirocyclic core is also utilized in fluorescent probes for σ receptor imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume